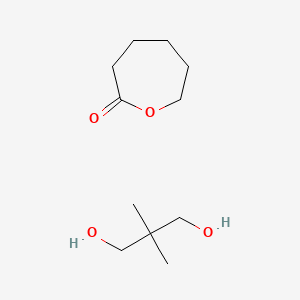
2,2-Dimethylpropane-1,3-diol;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one typically involves the ring-opening polymerization of 2-Oxepanone (ε-caprolactone) in the presence of 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually catalyzed by stannous octoate or other suitable catalysts under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are optimized to achieve high molecular weight polymers with desired properties. The polymer is then purified and processed into various forms, such as films, fibers, or molded products .
化学反应分析
Types of Reactions
2,2-Dimethylpropane-1,3-diol;oxepan-2-one undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, resulting in the formation of new ester bonds.
Oxidation and Reduction: The polymer can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures or in the presence of acidic or basic catalysts.
Transesterification: Requires the presence of catalysts such as titanium alkoxides or tin compounds and is usually conducted at elevated temperatures.
Major Products Formed
Hydrolysis: Results in the formation of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol.
Transesterification: Produces various esterified products depending on the reactants used.
科学研究应用
2,2-Dimethylpropane-1,3-diol;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of block copolymers and other advanced materials.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly coatings.
作用机制
The mechanism of action of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one primarily involves its biodegradation through hydrolysis. The ester bonds in the polymer backbone are cleaved by water, leading to the gradual breakdown of the polymer into its monomeric units. This process is facilitated by enzymes such as lipases in biological environments .
相似化合物的比较
Similar Compounds
Poly(lactic acid) (PLA): Another biodegradable polyester with similar applications but different mechanical properties and degradation rates.
Poly(glycolic acid) (PGA): Known for its high strength and fast degradation rate, commonly used in medical sutures.
Poly(butylene succinate) (PBS): A biodegradable polymer with good thermal properties and flexibility.
Uniqueness
2,2-Dimethylpropane-1,3-diol;oxepan-2-one stands out due to its excellent flexibility, low melting point, and ease of processing. Its unique combination of properties makes it suitable for applications where other biodegradable polymers may not perform as well .
属性
CAS 编号 |
69089-45-8 |
|---|---|
分子式 |
C11H22O4 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1,3-diol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H12O2/c7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-5H2;6-7H,3-4H2,1-2H3 |
InChI 键 |
GCBWZABFKKFDAH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
规范 SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Key on ui other cas no. |
69089-45-8 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















